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Compound of Interest

Compound Name: (2)-Pent-2-enyl butyrate

Cat. No.: B15176332

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of (Z)-Pent-2-enyl
butyrate using *H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the
absence of readily available experimental spectra in public databases, this note presents
predicted NMR data to guide researchers in the structural verification of this compound. The
provided methodologies and data tables serve as a valuable resource for the analysis of similar
short-chain alkenyl esters.

Introduction

(Z2)-Pent-2-enyl butyrate is an organic ester with potential applications in the flavor, fragrance,
and pharmaceutical industries. Accurate structural elucidation is paramount for its quality
control and to understand its chemical properties. NMR spectroscopy is a powerful analytical
technique for the unambiguous determination of molecular structure. This document outlines
the predicted *H and 3C NMR spectral data for (Z)-Pent-2-enyl butyrate and provides a
standardized protocol for its analysis.

Predicted NMR Data

The following tables summarize the predicted *H and 3C NMR chemical shifts (d) in parts per
million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for (Z)-Pent-2-enyl
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butyrate. The predictions were performed using commercially available NMR prediction
software. The numbering convention used for atom assignment is shown in Figure 1.

Table 1: Predicted *H NMR Data for (Z)-Pent-2-enyl butyrate (Solvent: CDCIs, Reference:
TMS at 0.00 ppm)

. . Coupling

Chemical Shift Lo .
Atom Number Multiplicity Constant (J, Integration

(3, ppm)

Hz)

1 4.58 d 6.8 2H
2 5.55 m - 1H
3 5.40 m - 1H
4 2.05 p 7.4 2H
5 0.95 t 7.5 3H
7 2.25 t 7.4 2H
8 1.65 sext 7.4 2H
9 0.93 t 7.4 3H

Table 2: Predicted 3C NMR Data for (Z)-Pent-2-enyl butyrate (Solvent: CDCls, Reference:
TMS at 0.00 ppm)
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Atom Number Chemical Shift (6, ppm)
1 60.5

2 124.3

3 134.8

4 20.7

5 13.9

6 1735

7 36.2

8 18.5

9 13.7

Experimental Protocol

This section details a standard operating procedure for the acquisition of *H and 3C NMR
spectra for a liquid sample like (Z)-Pent-2-enyl butyrate.

1. Sample Preparation
e Materials:

o (Z)-Pent-2-enyl butyrate (5-10 mg for *H, 20-50 mg for 13C)

[e]

Deuterated chloroform (CDCls) with 0.03% v/v Tetramethylsilane (TMS)

[e]

NMR tube (5 mm diameter, high precision)

o

Pasteur pipette and bulb

Small vial

[¢]

Glass wool

[¢]

e Procedure:
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o Weigh the required amount of (Z)-Pent-2-enyl butyrate into a clean, dry vial.

o Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing TMS to the
vial.

o Gently swirl the vial to ensure the sample is completely dissolved.
o Place a small plug of glass wool into a Pasteur pipette.

o Filter the sample solution through the glass wool-plugged pipette directly into the NMR
tube to remove any particulate matter.

o Cap the NMR tube securely.
. NMR Data Acquisition

Instrumentation:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
IH NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
o Pulse Program: zg30 (or equivalent standard 1D proton experiment)
o Solvent: Chloroform-d

o Number of Scans (NS): 16

o Number of Dummy Scans (DS): 4

o Receiver Gain (RG): Set automatically

o Acquisition Time (AQ): ~4 seconds

o Relaxation Delay (D1): 2 seconds

o Spectral Width (SW): 20 ppm

o Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~5 ppm)
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e 13C NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
o Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)
o Solvent: Chloroform-d
o Number of Scans (NS): 1024 or more (depending on sample concentration)
o Number of Dummy Scans (DS): 4
o Receiver Gain (RG): Set automatically
o Acquisition Time (AQ): ~1.5 seconds
o Relaxation Delay (D1): 2 seconds
o Spectral Width (SW): 240 ppm

o Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (~100
ppm)

3. Data Processing
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
e Phase correct the spectrum manually or automatically.

o Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both *H and 13C
spectra.

 Integrate the peaks in the *H spectrum.

Perform peak picking to identify the chemical shifts of all signals in both spectra.

Visualizations
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¢ To cite this document: BenchChem. [Application Note: 1H and 13C NMR Characterization of
(2)-Pent-2-enyl butyrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176332#1h-and-13c-nmr-characterization-of-z-
pent-2-enyl-butyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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